molecular formula C12H16N2 B3424964 NK-122 CAS No. 3794-97-6

NK-122

Cat. No.: B3424964
CAS No.: 3794-97-6
M. Wt: 188.27 g/mol
InChI Key: ODPJAJNDECUREX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NK-122 involves several steps, typically starting with the preparation of intermediate compounds. The exact synthetic route and reaction conditions are proprietary and not widely disclosed. general synthetic methods for similar compounds often involve:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of automated and continuous flow reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

NK-122 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of products, including halogenated compounds or other substituted derivatives .

Scientific Research Applications

NK-122 has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.

    Biology: Investigated for its potential bioactive properties, including its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: Utilized in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of NK-122 involves its interaction with specific molecular targets and pathways. While detailed information is limited, it is believed to modulate signaling pathways involved in cellular processes such as proliferation, differentiation, and apoptosis. This modulation can have therapeutic effects, particularly in diseases where these processes are dysregulated .

Properties

CAS No.

3794-97-6

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

1-(1H-indol-2-yl)-2-methylpropan-2-amine

InChI

InChI=1S/C12H16N2/c1-12(2,13)8-10-7-9-5-3-4-6-11(9)14-10/h3-7,14H,8,13H2,1-2H3

InChI Key

ODPJAJNDECUREX-UHFFFAOYSA-N

SMILES

CC(C)(CC1=CC2=CC=CC=C2N1)N.Cl

Canonical SMILES

CC(C)(CC1=CC2=CC=CC=C2N1)N

Related CAS

3794-97-6 (Parent)
3417-71-8 (hydrochloride)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of metallo-proteinase inhibitors?

A1: Metallo-proteinases are enzymes involved in a wide range of physiological processes, including tissue remodeling, inflammation, and tumor metastasis. Inhibitors of these enzymes are of significant interest as potential therapeutic agents for diseases like cancer and arthritis.

Q2: How was FMPI discovered and isolated?

A: Researchers discovered FMPI while screening microbial metabolites for potential metallo-proteinase inhibitory activity. FMPI is produced by the bacterium Streptomyces rishiriensis NK-122 and was isolated from the culture filtrate through a multi-step purification process involving various chromatography techniques.

Q3: What are some of the chemical properties of FMPI?

A: FMPI demonstrates positive reactions with Rydon–Smith, Sakaguchi, and ammonium molybdate-perchloric acid reagents, while showing negative reactions with ninhydrin, Pauly, Ehrlich, phenol-sulfuric acid, Folin-Ciocalteau, and Tollens reagents . These reactions provide insight into the functional groups present in the FMPI molecule. Additionally, FMPI exhibits stability in highly alkaline environments (pH > 11) but is unstable at lower pH levels, even at room temperature.

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